

Unlocking New Therapeutic Frontiers: A Technical Guide to Ethyl 2-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-amino-2-methylpropanoate*

Cat. No.: B073305

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Unique Building Block

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that can impart improved pharmacokinetic and pharmacodynamic properties to therapeutic agents is relentless. Among the myriad of synthetic building blocks, α,α -disubstituted amino acids and their ester derivatives have emerged as a class of compounds with exceptional promise. **Ethyl 2-amino-2-methylpropanoate**, a prominent member of this family, offers a unique combination of steric hindrance and chemical functionality that can be strategically exploited to design next-generation therapeutics. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into the synthesis, properties, and potential research applications of this versatile molecule. By synthesizing technical accuracy with field-proven insights, this guide aims to empower researchers to unlock the full potential of **Ethyl 2-amino-2-methylpropanoate** in their quest for innovative medicines.

I. Physicochemical Properties and Handling

Ethyl 2-amino-2-methylpropanoate, also known as ethyl 2-aminoisobutyrate, is a clear, colorless liquid at room temperature.^[1] It is often supplied and used as its hydrochloride salt,

which is a white to off-white solid.[\[2\]](#) The hydrochloride salt exhibits enhanced stability and solubility in aqueous media, making it convenient for various synthetic and biological applications.

Table 1: Physicochemical Properties

Property	Value (Free Base)	Value (Hydrochloride Salt)	Reference(s)
CAS Number	1113-49-1	17288-15-2	[1] [3]
Molecular Formula	C ₆ H ₁₃ NO ₂	C ₆ H ₁₄ CINO ₂	[1] [3]
Molecular Weight	131.17 g/mol	167.63 g/mol	[1] [3]
Appearance	Liquid	Solid	[1] [2]
Melting Point	N/A	54-56 °C	[2]
Storage Temperature	Keep in dark place, inert atmosphere, store in freezer, under -20°C	4°C, sealed storage, away from moisture	[1] [2]

II. Synthesis of Ethyl 2-amino-2-methylpropanoate: A Practical Approach

The synthesis of **Ethyl 2-amino-2-methylpropanoate** can be approached through two primary and reliable methods: the Strecker synthesis followed by esterification, or the direct esterification of the parent amino acid, 2-aminoisobutyric acid.

A. Method 1: Strecker Synthesis of the Precursor Amino Acid

The Strecker synthesis is a classic and efficient method for the preparation of α -amino acids from aldehydes or ketones.[\[4\]](#) In the case of 2-aminoisobutyric acid, the starting material is

acetone. The reaction proceeds via the formation of an α -aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

Experimental Protocol: Synthesis of 2-Aminoisobutyric Acid via Strecker Synthesis

Materials:

- Ammonium chloride (NH_4Cl)
- Acetone
- Sodium cyanide (NaCN)
- Ether
- Methanol
- Ammonia gas
- 48% Hydrobromic acid (HBr)
- Pyridine

Procedure:

- In a 3-liter round-bottomed flask, dissolve 200 g of ammonium chloride in 500 cc of water. Cool the flask in an ice bath to 5–10°C.
- With stirring, add a solution of 175 g of acetone in 500 cc of ether.
- Slowly add a solution of 160 g of sodium cyanide in 350 cc of water, ensuring the temperature does not exceed 10°C.
- Stir the reaction mixture for one hour after the cyanide addition is complete, then let it stand overnight.
- Separate the ether layer and extract the aqueous layer with six 300-cc portions of ether.
- Combine the ether extracts and distill off the ether.

- Dilute the residue with 800 cc of methanol, cool the solution, and saturate it with ammonia gas.
- Allow the reaction mixture to stand for two to three days.
- Expel the excess ammonia with a current of air and remove the methanol by distillation.
- Add 600 cc of water to the residue, followed by 1 kg of 48% hydrobromic acid.
- Reflux the mixture for two hours.
- Distill the hydrobromic acid under reduced pressure on a steam bath.
- Treat the residue with 400–500 cc of water and concentrate again under reduced pressure.
- Dissolve the residue in fifteen to twenty times its weight of methanol, filter, and add an excess of pyridine.
- The free 2-aminoisobutyric acid will separate on standing overnight. Collect the product by filtration, wash thoroughly with methanol, and dry.[\[2\]](#)

B. Method 2: Fischer Esterification of 2-Aminoisobutyric Acid

Fischer esterification is a straightforward and widely used method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[\[5\]](#) For the synthesis of **Ethyl 2-amino-2-methylpropanoate**, 2-aminoisobutyric acid is reacted with ethanol in the presence of a strong acid catalyst, typically hydrogen chloride or sulfuric acid.

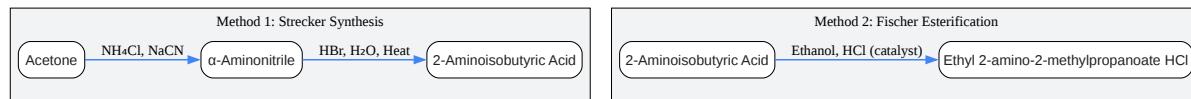
Experimental Protocol: Synthesis of **Ethyl 2-amino-2-methylpropanoate** Hydrochloride

Materials:

- 2-Aminoisobutyric acid
- Absolute ethanol
- Thionyl chloride (SOCl_2) or Hydrogen chloride (HCl) gas

Procedure:

- Suspend 2-aminoisobutyric acid in absolute ethanol in a round-bottomed flask equipped with a reflux condenser and a drying tube.
- Cool the mixture in an ice bath.
- Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture.
- After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
- Allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure to obtain the crude **Ethyl 2-amino-2-methylpropanoate** hydrochloride.
- The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.^{[6][7]}

[Click to download full resolution via product page](#)**Figure 1:** Synthetic routes to **Ethyl 2-amino-2-methylpropanoate**.

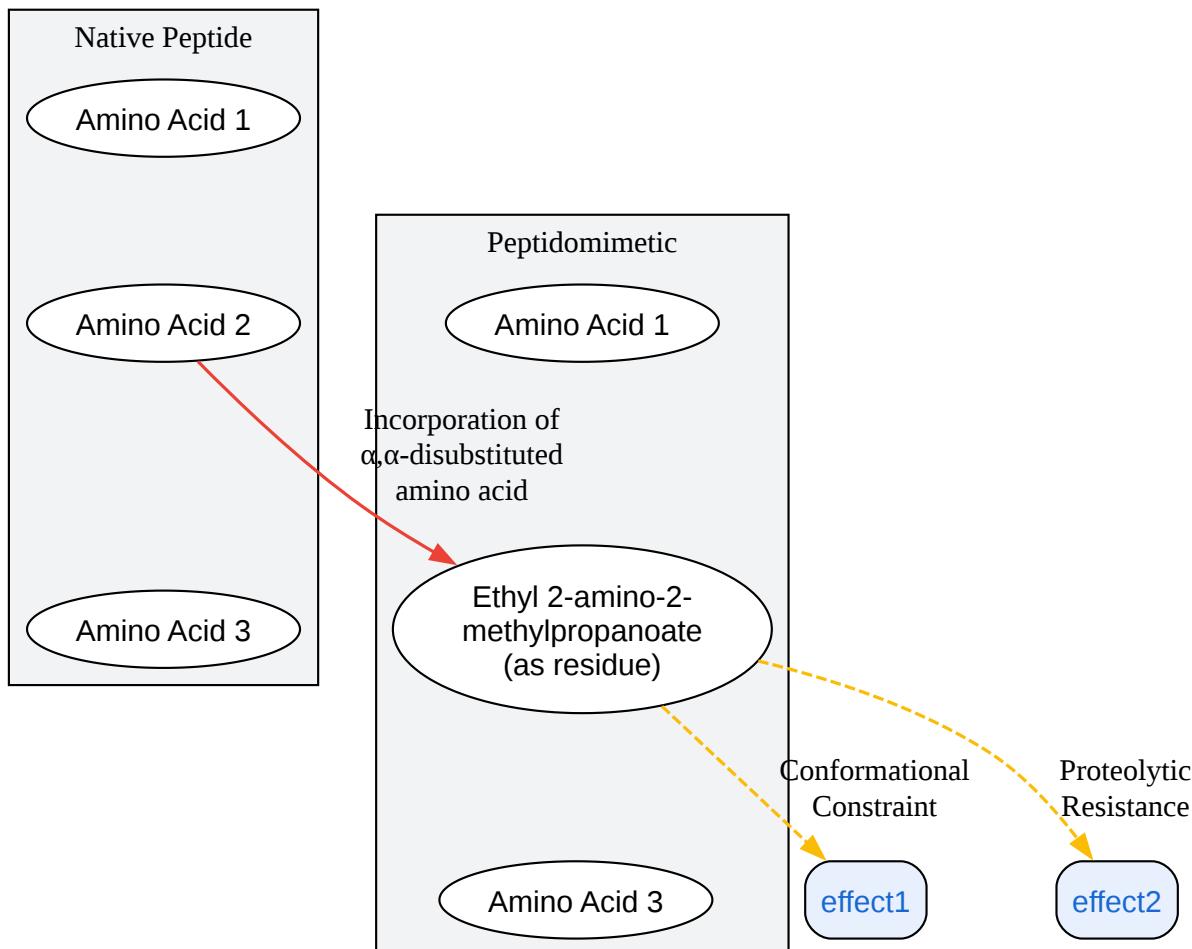
III. Potential Research Areas and Applications

The unique structural features of **Ethyl 2-amino-2-methylpropanoate** make it a valuable building block in several areas of drug discovery and development.

A. Peptidomimetics and Constrained Peptides

One of the most significant applications of **Ethyl 2-amino-2-methylpropanoate** is in the synthesis of peptidomimetics. The gem-dimethyl group at the α -carbon introduces significant steric hindrance, which can:

- Restrict Conformational Flexibility: This conformational constraint can lock a peptide into its bioactive conformation, leading to increased potency and selectivity for its target receptor or enzyme.
- Enhance Proteolytic Stability: The steric bulk of the α,α -disubstituted amino acid residue protects the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the *in vivo* half-life of the peptide therapeutic.



[Click to download full resolution via product page](#)

Figure 2: Role of **Ethyl 2-amino-2-methylpropanoate** in peptidomimetics.

B. Drug Design and Development

Beyond peptidomimetics, the **Ethyl 2-amino-2-methylpropanoate** moiety can be incorporated into small molecule drug candidates to modulate their physicochemical and pharmacokinetic properties. The ester functionality can serve as a prodrug linker, which can be cleaved *in vivo* to release the active parent drug.^[8] This strategy can be employed to:

- Improve Oral Bioavailability: By masking a polar carboxylic acid group, the lipophilicity of a drug can be increased, leading to better absorption from the gastrointestinal tract.
- Enhance Drug Targeting: The ester linker can be designed to be selectively cleaved by enzymes that are overexpressed in target tissues, such as tumors.

C. Neuropharmacology

There is emerging research suggesting that derivatives of 2-aminoisobutyric acid may possess neuropharmacological activity. Some studies indicate a potential to modulate dopaminergic and serotonergic pathways, suggesting possible applications in the treatment of mood disorders or neurodegenerative conditions.^[5] Further research into the specific effects of **Ethyl 2-amino-2-methylpropanoate** and its derivatives on neuronal signaling pathways is a promising area of investigation.

IV. Analytical Characterization

The purity and structural integrity of **Ethyl 2-amino-2-methylpropanoate** are crucial for its successful application in research and development. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of **Ethyl 2-amino-2-methylpropanoate**.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the two equivalent methyl groups at the α -carbon, and a broad singlet for the amine protons.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the quaternary α -carbon, the methylene and methyl carbons of the ethyl group, and the two equivalent methyl carbons at the α -position.^[9]

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Group	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
-CH ₂ - (ethyl)	~4.1 (quartet)	~61
-CH ₃ (ethyl)	~1.2 (triplet)	~14
-C(CH ₃) ₂ -	~1.5 (singlet)	~25
-NH ₂	Variable (broad singlet)	N/A
C=O	N/A	~175
α-Carbon	N/A	~57

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

B. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a common method for assessing the purity of **Ethyl 2-amino-2-methylpropanoate**.

Representative HPLC Method:

- Column: C18, 5 µm, 4.6 x 150 mm
- Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH ~3-7) is typically used.
- Flow Rate: 1.0 mL/min
- Detection: UV at 210-220 nm
- Injection Volume: 10 µL

This method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity to ensure reliable quantification.[\[10\]](#)[\[11\]](#)

C. Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to confirm the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of **Ethyl 2-amino-2-methylpropanoate** is expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the ethyl group, the ethoxycarbonyl group, and other fragments.[\[12\]](#)

V. Safety and Toxicological Profile

Ethyl 2-amino-2-methylpropanoate and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.

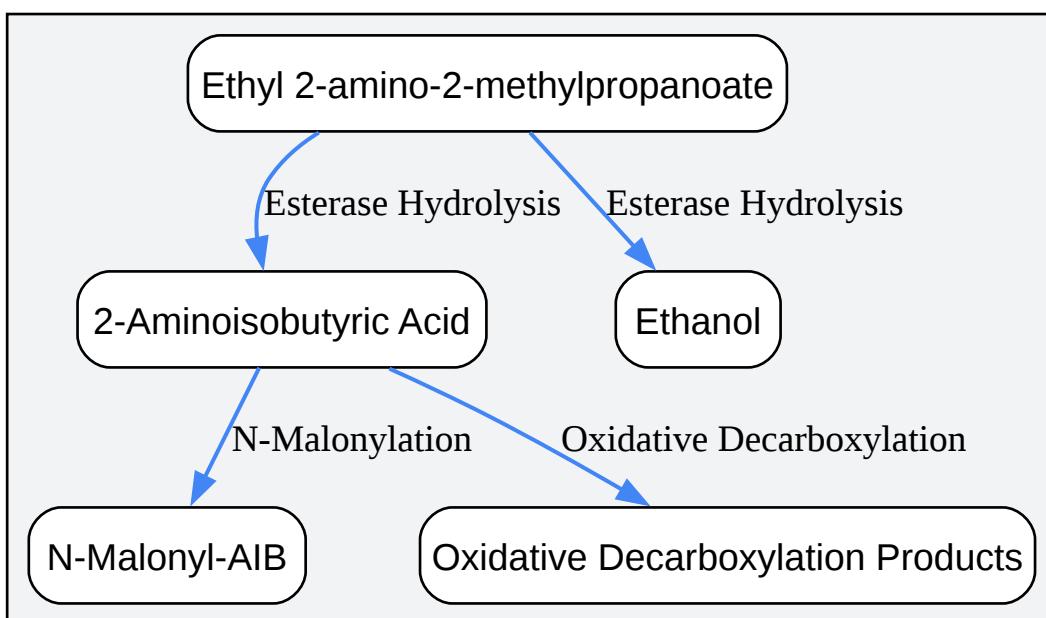
- Hazard Statements: The hydrochloride salt is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[3\]](#) The free base is a flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314).[\[1\]](#)
- Precautionary Statements: Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[\[1\]](#)[\[3\]](#)

Detailed toxicological studies specifically on **Ethyl 2-amino-2-methylpropanoate** are limited. However, data from related compounds suggest that it is important to avoid ingestion, inhalation, and contact with skin and eyes.

VI. Metabolic Considerations

The metabolic fate of **Ethyl 2-amino-2-methylpropanoate** is an important consideration for its use in drug development. As an ester, it is likely to be hydrolyzed by esterases present in the plasma and various tissues to yield 2-aminoisobutyric acid and ethanol.[\[13\]](#) 2-aminoisobutyric acid is a non-proteinogenic amino acid, and its metabolism has been studied. It can be conjugated with N-malonyl-coenzyme A or undergo oxidative decarboxylation.

In vitro metabolism studies using liver microsomes can be employed to investigate the metabolic stability of **Ethyl 2-amino-2-methylpropanoate** and identify its major metabolites.[\[4\]](#) [\[14\]](#) These studies are crucial for predicting the in vivo pharmacokinetics of any drug candidate containing this moiety.



[Click to download full resolution via product page](#)

Figure 3: Plausible metabolic pathway of **Ethyl 2-amino-2-methylpropanoate**.

VII. Conclusion and Future Directions

Ethyl 2-amino-2-methylpropanoate is a versatile and valuable building block with significant potential in medicinal chemistry and drug discovery. Its ability to impart conformational rigidity and proteolytic stability makes it an attractive component for the design of novel peptidomimetics. Furthermore, its utility as a scaffold and a potential prodrug linker in small molecule drug design opens up a wide range of possibilities for developing new therapeutic agents with improved properties.

Future research in this area should focus on several key aspects:

- Exploration of Novel Derivatives: The synthesis and biological evaluation of a wider range of derivatives of **Ethyl 2-amino-2-methylpropanoate** could lead to the discovery of new bioactive compounds.
- In-depth Biological Studies: A more thorough investigation of the metabolic pathways, pharmacokinetic profiles, and potential pharmacological activities of this compound and its derivatives is warranted.

- Application in Targeted Drug Delivery: The development of prodrugs that utilize **Ethyl 2-amino-2-methylpropanoate** as a linker for targeted delivery to specific tissues or cell types holds considerable promise.

By continuing to explore the chemistry and biology of this unique molecule, the scientific community can pave the way for the development of innovative and effective therapies for a variety of diseases.

VIII. References

- Beilstein J. Org. Chem. Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. [\[Link\]](#)
- PubChem. **Ethyl 2-amino-2-methylpropanoate** hydrochloride. [\[Link\]](#)
- Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science.
- PubMed. In vitro drug metabolism using liver microsomes. [\[Link\]](#)
- OperaChem. Fischer Esterification-Typical Procedures. [\[Link\]](#)
- ResearchGate. In Vitro Drug Metabolism Using Liver Microsomes | Request PDF. [\[Link\]](#)
- MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [\[Link\]](#)
- Google Patents. Preparation of (s)-2-aminobutyric acid.
- Organic Syntheses. α -AMINOISOBUTYRIC ACID. [\[Link\]](#)
- PubMed. In Vitro Drug Metabolism Using Liver Microsomes. [\[Link\]](#)
- PMC - NIH. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [\[Link\]](#)
- PubMed. Acute and subchronic toxicity of 2-amino-2-hydroxymethyl-1, 3-propanediol. [\[Link\]](#)

- PubMed. The Effects of Prodrug Size and a Carbonyl Linker on I-Type Amino Acid Transporter 1-Targeted Cellular and Brain Uptake. [\[Link\]](#)
- MDPI. Application of In Vitro Metabolism Activation in High-Throughput Screening. [\[Link\]](#)
- ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [\[Link\]](#)
- PubChem. Aminoisobutyric acid. [\[Link\]](#)
- SciELO. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [\[Link\]](#)
- Human Metabolome Database. ^1H NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0001906). [\[Link\]](#)
- PMC - NIH. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [\[Link\]](#)
- ResearchGate. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [\[Link\]](#)
- ResearchGate. EI-MS fragmentation pathway of compound 2.. [\[Link\]](#)
- US EPA. Robust Summaries & Test Plan: 2-amino-2-methylpropanol. [\[Link\]](#)
- precisionFDA. **ETHYL 2-AMINO-2-METHYLPROPANOATE**. [\[Link\]](#)
- RCAAP. Validation of an HPLC-UV method for the identification and quantification of bi.... [\[Link\]](#)
- PubChem. **Ethyl 2-amino-2-methylpropanoate** hydrochloride. [\[Link\]](#)
- Google Patents. Preparation method of 2-aminoisobutyric acid.
- Google Patents. Prodrug comprising a drug linker conjugate.
- Chula Digital Collections. Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. [\[Link\]](#)

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [[Link](#)]
- Indian Journal of Pharmaceutical Education and Research. Promoieties Used In Prodrug Design: A Review. [[Link](#)]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- MDPI. Cyclization-activated Prodrugs. [[Link](#)]
- PubMed Central. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their ¹³C- Isotopomers in Metabolic Studies. [[Link](#)]
- PubMed. Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. [[Link](#)]
- ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. d-nb.info [[d-nb.info](#)]
- 2. Organic Syntheses Procedure [[orgsyn.org](#)]
- 3. cerritos.edu [[cerritos.edu](#)]
- 4. In vitro drug metabolism using liver microsomes - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 5. athabascau.ca [[athabascau.ca](#)]
- 6. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [[patents.google.com](#)]
- 7. researchgate.net [[researchgate.net](#)]
- 8. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [[pmc.ncbi.nlm.nih.gov](#)]

- 9. BJOC - Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine [beilstein-journals.org]
- 10. scielo.br [scielo.br]
- 11. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine - Google Patents [patents.google.com]
- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unlocking New Therapeutic Frontiers: A Technical Guide to Ethyl 2-amino-2-methylpropanoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073305#potential-research-areas-for-ethyl-2-amino-2-methylpropanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com